(3beta)-Androsta-5,16-diene-3,17-diol 3-Acetate 17-(Trifluoromethanesulfonate)
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Overview
Description
(3beta)-Androsta-5,16-diene-3,17-diol 3-Acetate 17-(Trifluoromethanesulfonate) is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-Androsta-5,16-diene-3,17-diol 3-Acetate 17-(Trifluoromethanesulfonate) typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, methylation, and sulfonylation. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
(3beta)-Androsta-5,16-diene-3,17-diol 3-Acetate 17-(Trifluoromethanesulfonate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
(3beta)-Androsta-5,16-diene-3,17-diol 3-Acetate 17-(Trifluoromethanesulfonate) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (3beta)-Androsta-5,16-diene-3,17-diol 3-Acetate 17-(Trifluoromethanesulfonate) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
[(3S,10R,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone: A corticosteroid hormone with similar structural features.
[(2’R,3S,8R,9S,10R,13S,14S)-10,13-dimethyl-5’,7-dioxo-1,2,3,4,4’,5’,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3-yl acetate: Another compound with a cyclopenta[a]phenanthrene core.
Uniqueness
(3beta)-Androsta-5,16-diene-3,17-diol 3-Acetate 17-(Trifluoromethanesulfonate) is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s stability, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
[(3S,10R,13S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F3O5S/c1-13(26)29-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(21(17,3)11-9-18(16)20)30-31(27,28)22(23,24)25/h4,7,15-18H,5-6,8-12H2,1-3H3/t15-,16?,17?,18?,20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIVSCZCJRGEJR-KJBVPOJVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4OS(=O)(=O)C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CC=C4OS(=O)(=O)C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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